

# SRI-31040 for High-Throughput Screening: Application Notes and Protocols

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## Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990

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## Introduction

**SRI-31040** is a novel small molecule identified as a potent, allosteric modulator of the dopamine transporter (DAT).[1][2] Allosteric modulators offer a sophisticated mechanism of action by binding to a site on the transporter distinct from the primary binding site (the orthosteric site) for dopamine. This interaction modulates the transporter's activity, in this case, partially inhibiting the reuptake of dopamine, as well as serotonin and norepinephrine.[1] This unique mechanism presents a promising avenue for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

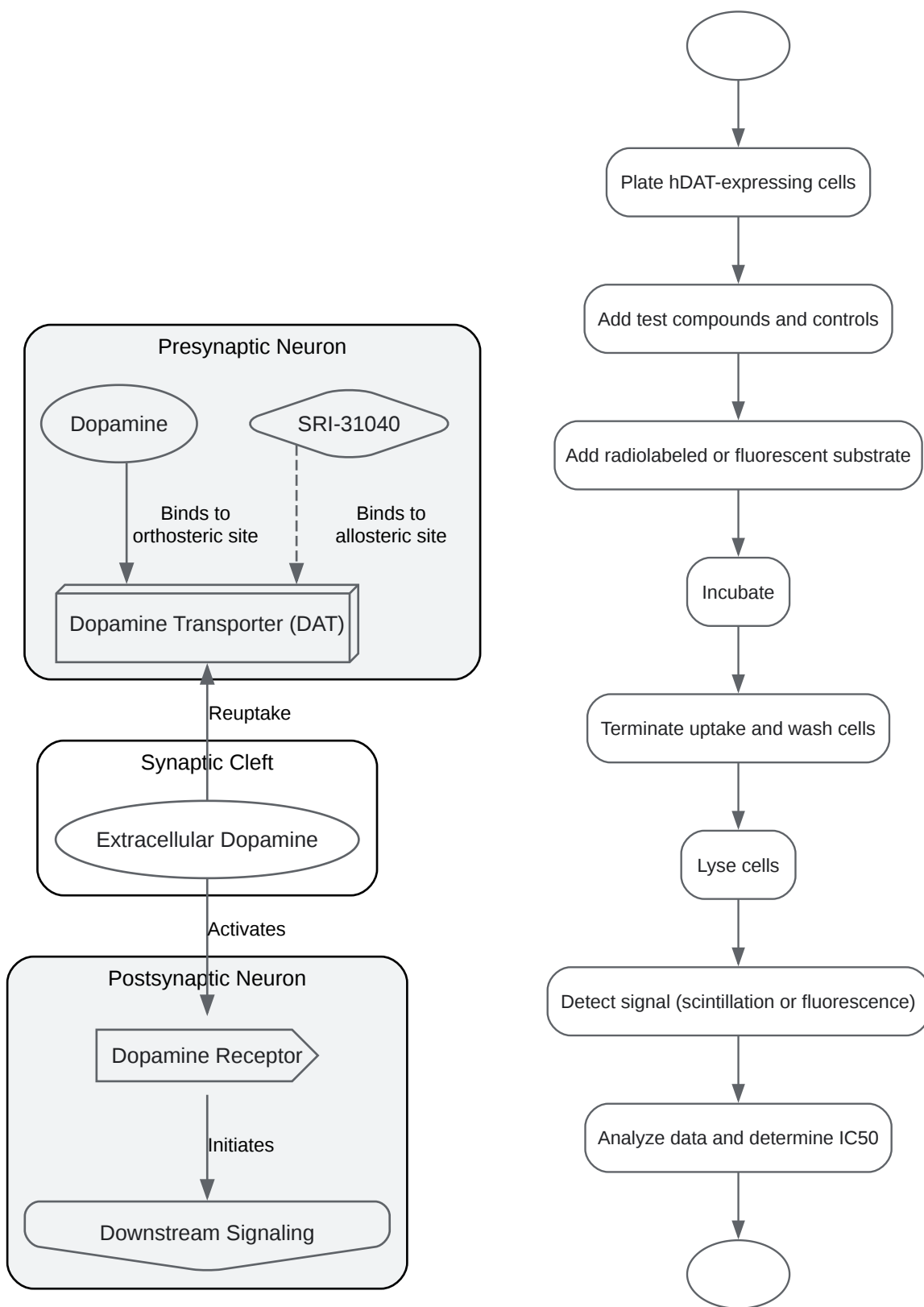
These application notes provide a foundational guide for the utilization of **SRI-31040** in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel modulators of monoamine transporters. Given that publicly available data on **SRI-31040** is limited, the following protocols are based on established methodologies for assessing dopamine transporter activity and should be adapted and optimized for specific experimental contexts.

## Chemical Information

Identifier	Information
Compound Name	SRI-31040
Chemical Name	2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine
Molecular Formula	C28H24N6
CAS Number	1928715-72-3

## Putative Mechanism of Action

**SRI-31040** functions as an allosteric modulator of the dopamine transporter (DAT). Unlike competitive inhibitors that bind to the dopamine binding site, **SRI-31040** is thought to bind to a distinct, allosteric site on the transporter protein. This binding event induces a conformational change in the transporter, which in turn modulates its function, leading to a partial inhibition of dopamine reuptake from the synaptic cleft. This modulation can lead to an increase in extracellular dopamine levels, thereby influencing downstream signaling pathways.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]
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